4-Oxohexanenitrile

Description

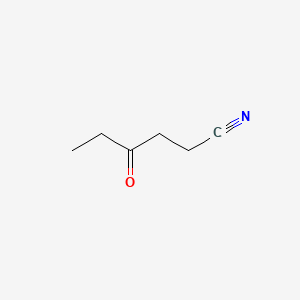

Structure

3D Structure

Properties

IUPAC Name |

4-oxohexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-6(8)4-3-5-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEOZCBPTFMWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 4 Oxohexanenitrile Transformations

Fundamental Reactivity of the Ketonitrile Functional Group

The reactivity of 4-oxohexanenitrile is centered on the electrophilic nature of the carbonyl carbon and the nitrile carbon. Both are susceptible to attack by nucleophiles, while the adjacent methylene (B1212753) groups offer sites for other types of reactions.

Nucleophilic addition is a fundamental reaction for both ketones and nitriles. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The carbonyl carbon is sp² hybridized and trigonal planar, while the nitrile carbon is sp hybridized and linear. Both carbons are electrophilic due to the polarization of the C=O and C≡N bonds, respectively, making them targets for electron-rich nucleophiles. youtube.com

The reaction typically proceeds in two stages: nucleophilic attack on the electrophilic carbon, followed by protonation of the resulting intermediate. youtube.comyoutube.com With strong nucleophiles like Grignard reagents or organolithium compounds, the attack is the first step, creating an alkoxide or a metallo-imine intermediate. In acid-catalyzed reactions, particularly with weaker nucleophiles, the oxygen or nitrogen is protonated first, which enhances the electrophilicity of the carbon atom. youtube.comyoutube.com

The choice of reagent and reaction conditions determines which functional group reacts preferentially. Hard nucleophiles tend to attack the more polarized and sterically accessible carbonyl carbon, while certain soft nucleophiles might show selectivity for the nitrile group.

| Feature | Carbonyl Group Addition | Nitrile Group Addition |

| Hybridization Change | sp² to sp³ | sp to sp² |

| Initial Product | Tetrahedral alkoxide intermediate | Iminyl anion intermediate |

| Final Product (after hydrolysis) | Tertiary alcohol (e.g., with Grignard) | Ketone (from imine hydrolysis) |

| Common Reagents | Grignard reagents, Organolithium reagents, Hydrides (NaBH₄, LiAlH₄), Cyanide (forms cyanohydrin) | Grignard reagents, Organolithium reagents, Hydrides (forms amines after reduction) |

For example, the addition of a Grignard reagent (R-MgX) to this compound could lead to two different products after hydrolysis, depending on which center is attacked.

Radical reactions proceed through a chain reaction mechanism involving three distinct phases: initiation, propagation, and termination. libretexts.orglumenlearning.com These reactions are typically initiated by heat or UV light, which causes the homolytic cleavage of a weak bond to form radical species. libretexts.orglumenlearning.comyoutube.com

Initiation: This step creates the initial radical species. For instance, a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can be used to generate radicals that can then react with this compound.

Propagation: The 'chain' part of the reaction where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. lumenlearning.com In the case of this compound, a radical could abstract a hydrogen atom from one of the α-carbons (C3 or C5) to form a resonance-stabilized radical intermediate.

Termination: This phase ends the chain reaction when two radical species combine to form a stable, non-radical molecule. libretexts.orglumenlearning.com This is a rare event due to the low concentration of radicals. lumenlearning.com

A potential radical pathway for this compound could be an α-halogenation reaction, where a halogen radical abstracts an α-hydrogen, followed by reaction of the resulting carbon radical with a halogen molecule.

| Step | Description | Example Reaction with this compound |

| Initiation | A radical is created from a non-radical species. | Br₂ + light → 2 Br• |

| Propagation (Step 1) | A bromine radical abstracts an α-hydrogen. | This compound + Br• → α-radical + HBr |

| Propagation (Step 2) | The α-radical reacts with Br₂ to form the product and a new bromine radical. | α-radical + Br₂ → 5-bromo-4-oxohexanenitrile + Br• |

| Termination | Two radicals combine to end the chain. | Br• + Br• → Br₂ |

The structure of this compound is amenable to certain rearrangement reactions, particularly those involving the ketone functional group. A prominent example is the Beckmann rearrangement, which transforms an oxime into an amide. masterorganicchemistry.comthermofisher.comorganic-chemistry.org

The process begins with the conversion of the ketone in this compound to its corresponding oxime by reacting it with hydroxylamine. The oxime is then treated with a strong acid (e.g., H₂SO₄, PCl₅). The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by the key step: a concerted migration of the alkyl group that is anti (trans) to the leaving group, displacing the water molecule. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, yields the final N-substituted amide.

Mechanism of Beckmann Rearrangement for this compound Oxime:

Oxime Formation: this compound reacts with NH₂OH to form 4-(hydroxyimino)hexanenitrile.

Protonation: The oxime's hydroxyl group is protonated by a strong acid.

Rearrangement/Migration: The alkyl group (either the propylnitrile group or the ethyl group) positioned anti to the -OH₂⁺ group migrates to the nitrogen atom, with the simultaneous loss of water. This forms a nitrilium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Deprotonation and Tautomerization: The intermediate undergoes deprotonation and tautomerization to yield the stable amide product.

Exploration of Catalytic Reaction Mechanisms

Catalysis offers powerful methods for transforming simple molecules like this compound into complex structures with high efficiency and selectivity.

Palladium-catalyzed cascade (or domino) reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. researchtrend.netrsc.org These reactions are highly atom-economical and can be used to rapidly assemble complex molecular scaffolds. researchtrend.netrsc.org

A hypothetical palladium-catalyzed cascade involving this compound could be the synthesis of a substituted oxazole, a valuable heterocyclic motif. This transformation could proceed via a sequence involving C-H activation of an arene, carbopalladation, and tandem annulation. rsc.org

A plausible catalytic cycle would involve:

Oxidative Addition/C-H Activation: The Pd(0) catalyst activates a C-H bond of a coupling partner (e.g., an arene), forming an organopalladium(II) intermediate.

Carbopalladation/Migratory Insertion: The nitrile group of this compound coordinates to the palladium center, followed by insertion into the Pd-C bond.

Annulation/Cyclization: The resulting intermediate undergoes intramolecular cyclization, potentially involving the ketone's enolate form, to construct the heterocyclic ring.

Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the complex organic product.

Such cascade reactions are valued for their ability to build molecular complexity efficiently from simple starting materials. researchgate.net

Ferrocene and its derivatives are known to act as catalysts in various organic transformations, often involving redox-neutral processes. While direct ferrocene-catalyzed carbohydroxylation of a ketonitrile is not widely documented, the mechanistic principles from related reactions can be explored. For instance, ferrocene has been employed as a catalyst for the cyanoalkyl-hydroxylation of alkenes, using an oxime ester as the cyanoalkyl source and water as the hydroxyl source. rsc.org

This reaction demonstrates ferrocene's ability to facilitate the generation of radical intermediates. A proposed mechanism in such a system involves:

Single Electron Transfer (SET): The excited state of the ferrocene catalyst could engage in a single electron transfer with a component of the reaction mixture.

Radical Generation: This SET process could lead to the formation of a key radical intermediate from a precursor molecule.

Radical Addition: The generated radical could then add to a substrate. In a hypothetical reaction involving this compound, this could involve addition to the enol form of the ketone.

Chain Propagation and Termination: The resulting radical intermediate would then proceed through further steps to form the final product and regenerate the catalyst.

Mechanistic insights suggest that these reactions are valued for their environmental friendliness and high selectivity, offering pathways to diverse functionalized molecules. rsc.org

Photochemical Reaction Pathways (e.g., Carbonylation)

While specific studies on the photochemical carbonylation of this compound are not extensively documented in publicly available literature, the presence of a ketone functional group suggests potential reactivity based on well-established principles of organic photochemistry. Carbonyl compounds, including ketones, are known to undergo a variety of photochemical reactions upon absorption of ultraviolet light.

One of the primary photochemical processes for ketones is the Norrish Type I cleavage , which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this could lead to the formation of an acyl radical and an alkyl radical. These radical intermediates can then undergo various subsequent reactions, including decarbonylation (loss of carbon monoxide), recombination, or hydrogen abstraction.

Another significant photochemical pathway for ketones with accessible gamma-hydrogens is the Norrish Type II reaction . This intramolecular reaction involves the abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol derivative. Given the structure of this compound, a Norrish Type II reaction is a plausible pathway.

While direct photochemical carbonylation (the insertion of a CO molecule) is less common for simple ketones under standard photochemical conditions, the radical intermediates formed from a Norrish Type I cleavage could potentially participate in subsequent carbonylation reactions if a source of carbon monoxide is present and suitable catalysts or reaction conditions are employed. However, without specific experimental data for this compound, this remains a theoretical possibility based on general photochemical principles.

Kinetic and Thermodynamic Studies of this compound Reactions

Reaction Kinetics and Rate Expressions

Detailed kinetic studies specifically for reactions involving this compound are limited. However, insights can be drawn from studies of similar molecules. For instance, a study on the synthesis of the isomeric 5-oxohexanenitrile (B84432) via the addition of acetone (B3395972) to acrylonitrile (B1666552) in a microreactor provided a semiempirical kinetic model. This study, while not directly on this compound, highlights the parameters that are crucial in determining the reaction rates for similar ketonitriles.

The rate of a chemical reaction is generally expressed as the change in concentration of a reactant or product over time. For a generic reaction, the rate expression is often given by the equation:

Rate = k[A]^m[B]^n

where:

k is the rate constant

[A] and [B] are the molar concentrations of the reactants

m and [n] are the reaction orders with respect to each reactant.

In the synthesis of 5-oxohexanenitrile, a kinetic model was developed that considered the influence of the molar ratio of reactants, the concentration of the catalyst (N-propylamine), and the initial water content. The model was coupled with a plug flow reactor model to analyze the effects of reactor diameter, residence time, and reaction temperature on the production of the target molecule. Such studies are crucial for optimizing industrial-scale synthesis.

The following table illustrates the type of data that would be collected in a kinetic study to determine reaction orders and the rate constant.

| Experiment | Initial [this compound] (mol/L) | Initial [Reagent] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |

This is a hypothetical data table to illustrate the concept.

Thermodynamic Control versus Kinetic Control in Synthetic Routes

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either thermodynamic or kinetic control.

Kinetic control occurs when the reaction is irreversible and the product that forms the fastest is the major product. This is typically favored at lower temperatures, where the reactants have enough energy to overcome the lowest activation energy barrier but not enough to reverse the reaction. The product formed under kinetic control is known as the kinetic product.

Thermodynamic control predominates in reversible reactions where an equilibrium is established between the products. The major product is the most stable one, regardless of how quickly it is formed. Higher temperatures generally favor thermodynamic control as they provide sufficient energy to overcome the activation barriers of both forward and reverse reactions, allowing the system to reach a state of equilibrium. The product formed under these conditions is the thermodynamic product.

In the synthesis of substituted nitriles and ketones, the choice of reaction conditions can be crucial in determining the final product. For example, in an alkylation reaction of a ketone enolate, there are often two possible sites of attack, leading to different products. A strong, bulky base at low temperatures might favor the formation of the less substituted (kinetic) enolate, while a weaker base at higher temperatures could allow for equilibration to the more substituted (thermodynamic) enolate.

A generalized reaction energy diagram illustrating kinetic vs. thermodynamic control.

Regioselectivity and Stereoselectivity in Ketonitrile Transformations

Steric and Electronic Effects on Regiochemical Outcomes

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving this compound, both the ketone and nitrile functional groups can influence the regiochemical outcome of a reaction.

Steric effects arise from the spatial arrangement of atoms. Bulky substituents near a reactive site can hinder the approach of a reagent, favoring reaction at a less sterically crowded position. For example, in the α-alkylation of the ketone in this compound, a bulky electrophile would likely react preferentially at the less substituted α-carbon.

Electronic effects are due to the distribution of electron density in the molecule. The electron-withdrawing nature of the nitrile group can influence the acidity of the α-hydrogens of the ketone. The carbonyl group itself is electrophilic at the carbon atom and nucleophilic at the oxygen atom. The presence of the nitrile group can modulate the reactivity of the carbonyl group through inductive effects.

The interplay of these effects is critical in predicting the outcome of reactions such as enolate formation and subsequent alkylation, aldol reactions, and Michael additions.

Enantioselectivity in Chiral Ketonitrile Intermediates

If a reaction involving this compound creates a new chiral center, it is possible to influence the formation of one enantiomer over the other, a concept known as enantioselectivity. This is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer may have the desired activity.

Enantioselectivity is typically achieved through the use of chiral catalysts, reagents, or auxiliaries. For example, in the reduction of the ketone in this compound to a secondary alcohol, the use of a chiral reducing agent can lead to the preferential formation of one enantiomer of the resulting alcohol. Similarly, in an aldol reaction, a chiral catalyst can direct the formation of a specific stereoisomer of the β-hydroxy ketonitrile.

The development of enantioselective transformations of ketonitriles is an active area of research, as these compounds are versatile intermediates in organic synthesis. The ability to control the stereochemistry at multiple centers is a key challenge in the synthesis of complex molecules.

Advanced Spectroscopic and Analytical Research on 4 Oxohexanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique in organic chemistry, providing detailed information about the electronic and structural environment of individual atoms. creative-biostructure.com High-resolution NMR is particularly powerful for the unambiguous structural determination of compounds like 4-Oxohexanenitrile. rwth-aachen.de

Proton (¹H) NMR spectroscopy is a fundamental method for determining the connectivity of a molecule and is exceptionally useful for distinguishing between structural isomers—compounds with the same molecular formula but different atomic arrangements. creative-biostructure.commagritek.com The key features of a ¹H NMR spectrum used for this purpose are the number of signals, their chemical shifts (δ), the integration of signal areas, and the splitting patterns (multiplicity). youtube.com

For this compound (C₆H₉NO), one would predict five distinct signals corresponding to the five non-equivalent sets of protons. The protons of the ethyl group would give rise to a triplet and a quartet, while the two methylene (B1212753) groups adjacent to the carbonyl and nitrile groups would appear as complex multiplets. A reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) showed a triplet at δ 2.80 ppm. uni-regensburg.de

This technique is crucial for differentiating this compound from its isomer, 5-Oxohexanenitrile (B84432). The most telling difference in their respective ¹H NMR spectra would be the signal for the methyl group. In 5-Oxohexanenitrile, the methyl group is adjacent to the carbonyl group, resulting in a sharp singlet. In contrast, the methyl group in this compound is part of an ethyl group, producing a triplet due to coupling with the adjacent methylene protons. This clear difference in multiplicity allows for straightforward isomer identification. youtube.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃-CH₂- | ~1.05 | Triplet (t) | 3H |

| CH₃-CH₂-C=O | ~2.45 | Quartet (q) | 2H |

| -C(=O)-CH₂-CH₂- | ~2.80 | Triplet (t) | 2H |

| -CH₂-CH₂-C≡N | ~2.50 | Triplet (t) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides direct insight into the carbon framework of a molecule. ruc.dk With its broad range of chemical shifts, each unique carbon atom in a molecule typically produces a distinct signal, making it an excellent tool for structural verification. oregonstate.edu

For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to each of the six carbon atoms. The chemical shifts are highly characteristic of the local electronic environment. The carbonyl carbon (C=O) is significantly deshielded and appears far downfield, typically above 200 ppm. The nitrile carbon (C≡N) has a characteristic shift in the 110-120 ppm range. oregonstate.edu The remaining four aliphatic carbons appear in the upfield region of the spectrum. The availability of ¹³C NMR spectral data for this compound is noted in public chemical databases. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂- | ~8 |

| CH₃-C H₂-C=O | ~36 |

| -C(=O)-C H₂-CH₂- | ~37 |

| -CH₂-C H₂-C≡N | ~17 |

| -C ≡N | ~119 |

| -C =O | ~209 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation patterns of the molecule. chemguide.co.uk

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgspectroinlets.com In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). thermofisher.com Compounds within the mixture are separated based on their boiling points and affinity for the column's stationary phase. etamu.edu

As each separated compound, such as this compound, elutes from the column at a characteristic retention time, it enters the mass spectrometer. youtube.com There, it is ionized, and a mass spectrum is generated. This allows for the identification and quantification of this compound even in complex mixtures, such as those from a chemical reaction or an environmental sample. wikipedia.org Public databases confirm the existence of GC-MS data for this compound. nih.gov

While standard mass spectrometry provides the nominal molecular weight (the integer mass), high-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a compound's exact elemental composition. uni-saarland.de

The molecular formula of this compound is C₆H₉NO. nih.gov Its monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, is 111.068414 Da. chemspider.com An HRMS measurement yielding a mass this precise would confirm the molecular formula C₆H₉NO, distinguishing it from any other potential compounds with the same nominal mass but a different elemental formula.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. caltech.edu When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies, resulting in the absorption of that radiation. compoundchem.com These absorption frequencies are characteristic of the functional groups present in the molecule. caltech.edu

For this compound, the IR spectrum would be dominated by two strong, characteristic absorption bands:

A sharp, intense absorption around 2250 cm⁻¹ corresponding to the C≡N (nitrile) bond stretch.

A strong, sharp absorption around 1715 cm⁻¹ due to the C=O (ketone) bond stretch. sapub.org

Additional absorptions in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching of the alkane portions of the molecule. While IR spectroscopy is excellent for confirming the presence of these key functional groups, it is less effective than NMR for distinguishing between isomers like 4- and 5-Oxohexanenitrile, as both would show very similar C≡N and C=O stretching frequencies. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Nitrile (C≡N) | Stretch | ~2250 |

| Ketone (C=O) | Stretch | ~1715 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its two primary functional groups: a ketone (C=O) and a nitrile (C≡N).

The most prominent features in the spectrum are the stretching vibrations of these groups. The nitrile group exhibits a sharp and moderately intense absorption band in the characteristic region for triple bonds, typically around 2250 cm⁻¹. libretexts.orgmasterorganicchemistry.com The carbonyl group of the aliphatic ketone gives rise to a very strong, sharp absorption peak located in the range of 1700–1725 cm⁻¹. masterorganicchemistry.comlibretexts.org The precise position of this peak can be influenced by the molecular environment, but for a simple aliphatic ketone like this compound, it is expected at approximately 1715 cm⁻¹. libretexts.org

In addition to these key signals, the spectrum displays absorptions corresponding to C-H bonds. The stretching vibrations of the sp³-hybridized carbons in the alkyl chain (CH₂ and CH₃ groups) are observed as multiple bands just below 3000 cm⁻¹, typically in the 2850–2975 cm⁻¹ region. libretexts.org Bending vibrations for these C-H bonds also appear in the fingerprint region, with CH₂ scissoring vibrations around 1465 cm⁻¹ and CH₃ bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org The analysis of these characteristic absorptions allows for the unambiguous confirmation of the core structure of this compound. masterorganicchemistry.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| ~2975-2850 | C-H (Alkyl) | Stretching | Medium-Strong |

| ~2250 | C≡N (Nitrile) | Stretching | Medium, Sharp |

| ~1715 | C=O (Ketone) | Stretching | Strong, Sharp |

| ~1465 | -CH₂- | Bending (Scissoring) | Variable |

Raman Spectroscopy in Molecular Structure Characterization

Raman spectroscopy provides complementary information to IR spectroscopy for molecular structure characterization. This technique relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. s-a-s.org While both IR and Raman are sensitive to vibrational transitions, their selection rules differ: IR absorption requires a change in the dipole moment during the vibration, whereas Raman scattering requires a change in polarizability. spectroscopyonline.com

For this compound, the symmetric C≡N triple bond stretch, which is moderately intense in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum around 2250 cm⁻¹ due to the significant change in polarizability of the triple bond. s-a-s.org Conversely, the C=O stretch at approximately 1715 cm⁻¹ is typically less intense in Raman spectra compared to its IR absorption but remains a clearly identifiable peak. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

|---|---|---|---|

| ~2975-2850 | C-H (Alkyl) | Stretching | Strong |

| ~2250 | C≡N (Nitrile) | Stretching | Strong, Sharp |

| ~1715 | C=O (Ketone) | Stretching | Medium |

| ~1450 | C-H (Alkyl) | Bending | Medium-Weak |

Electronic Spectroscopy: UV-Vis Studies for Mechanistic Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. masterorganicchemistry.com This technique is particularly useful for studying molecules containing chromophores—functional groups capable of absorbing light. For this compound, the primary chromophore is the carbonyl (C=O) group of the ketone.

Aliphatic ketones typically display a weak absorption band (low molar absorptivity, ε ≈ 10-100 L mol⁻¹ cm⁻¹) in the UV region between 270–300 nm. egyankosh.ac.innih.gov This absorption corresponds to a forbidden n→π* electronic transition, where a non-bonding electron from an oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.comegyankosh.ac.in The nitrile functional group, lacking π-conjugation, does not typically absorb light in the accessible UV-Vis range (above 200 nm) and therefore does not interfere with the analysis of the carbonyl chromophore. libretexts.org

UV-Vis spectroscopy serves as a valuable tool for mechanistic insights by allowing researchers to monitor reactions involving the carbonyl group. nih.gov For instance, in reactions such as reductions, additions, or condensations at the carbonyl site, the disappearance of the characteristic n→π* absorption band can be tracked over time to determine reaction kinetics. The sensitivity of the λmax (wavelength of maximum absorbance) to the local solvent environment (solvatochromism) can also provide information about the polarity of the reaction medium or catalyst active sites. nih.gov

Table 3: Expected UV-Vis Absorption for this compound

| Wavelength (λmax) | Transition | Chromophore | Molar Absorptivity (ε) |

|---|

Specialized Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Research

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons, such as free radicals. mdpi.com While this compound is a diamagnetic molecule (containing no unpaired electrons) and thus EPR-silent, the technique is indispensable for studying its behavior in radical-mediated reactions.

Radicals can be generated from this compound through various mechanisms, such as hydrogen atom abstraction from the α-carbons adjacent to the ketone or nitrile groups by initiators like hydroxyl radicals. mdpi.com These resulting carbon-centered radicals are typically short-lived and exist at very low concentrations, making direct detection impossible. acs.org

To overcome this, EPR spin trapping is employed. This method involves using a "spin trap," such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which reacts with the transient radical to form a more stable nitroxide radical adduct. nih.gov This spin adduct accumulates to a concentration detectable by EPR. acs.org The resulting EPR spectrum provides a unique hyperfine splitting pattern that acts as a fingerprint, allowing for the identification of the original radical species. Analysis of these spectra can yield crucial information about the site of radical formation on the this compound backbone, providing mechanistic details in studies of oxidation, polymerization, or photolysis. nih.govpermapure.com

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. Gas chromatography (GC) is a particularly suitable method for analyzing this compound due to its volatility. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative purity information and structural confirmation. hubspot.net

In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column wall. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase (e.g., one containing phenyl or cyanopropyl groups) would likely provide good resolution from non-polar impurities or more polar byproducts. The retention time is a characteristic property used for identification, while the peak area is proportional to the concentration, allowing for accurate purity determination. GC-MS provides definitive identification by matching the fragmentation pattern of the eluted compound with spectral libraries. hubspot.net

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for purifying multigram quantities of this compound in a research or laboratory setting. This technique is a rapid form of liquid chromatography that uses a positive pressure to force the mobile phase through a column packed with a solid stationary phase, typically silica gel.

Given the structure of this compound, which contains two moderately polar functional groups (ketone and nitrile), normal-phase flash chromatography is an effective purification strategy. Silica gel (SiO₂) is used as the polar stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate.

The separation process begins by selecting a solvent system that provides a good retention factor (Rf) of approximately 0.3 for this compound on a Thin-Layer Chromatography (TLC) plate. A gradient elution, starting with a low-polarity mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing the proportion of ethyl acetate, allows for the initial elution of non-polar impurities. As the solvent polarity increases, this compound is desorbed from the silica and moves down the column, separating it from more strongly adsorbed, highly polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 4: Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the article |

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Spin trapping agent for EPR |

| Hexanes | Non-polar solvent for chromatography |

| Ethyl acetate | Polar solvent for chromatography |

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, HPLC provides a robust method for assessing its purity and for its determination in various matrices. The technique's high resolution and sensitivity make it particularly suitable for the analysis of organic molecules such as oxo-nitriles. basicmedicalkey.comresearchgate.net

The most common mode of HPLC for a moderately polar compound like this compound is reversed-phase chromatography. sielc.com In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 (octadecylsilane) column is a frequently employed stationary phase due to its hydrophobicity and wide applicability. lcms.czthermofisher.com

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of this compound consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure consistent ionization of the analyte and to improve peak shape. sielc.comlcms.cz The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is a volatile buffer. sielc.comsielc.com

Detection of this compound is commonly achieved using a UV detector, as the carbonyl group exhibits some UV absorbance. The selection of the optimal wavelength is crucial for achieving high sensitivity. shimadzu.com For more selective and sensitive analysis, especially in complex mixtures, HPLC can be coupled with mass spectrometry (HPLC-MS).

A representative set of HPLC conditions for the analysis of this compound is detailed in the table below. It is important to note that these parameters may require optimization depending on the specific analytical goal, the sample matrix, and the instrumentation used.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Retention Time | ~ 4.5 min (representative) |

The robustness of an HPLC method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. nih.gov For the analysis of this compound, this would involve assessing the impact of slight changes in mobile phase composition, flow rate, and column temperature on the retention time and peak area. Method validation, including linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure the reliability of the analytical results.

Computational Chemistry and Theoretical Investigations of 4 Oxohexanenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction dynamics for compounds like 4-oxohexanenitrile.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of energy barriers. This is crucial for understanding reaction mechanisms, such as those involved in the synthesis of γ-ketonitriles. For instance, the hydroacylation of alkenes is a key method for forming ketone functionalities, and DFT studies have been used to determine the favorability of different catalytic pathways. escholarship.orgnih.govresearchgate.net

In studies of related reactions, DFT has been used to corroborate proposed mechanisms involving steps like C-H activation, oxidative addition, and reductive elimination. researchgate.net For example, in a Michael addition reaction, DFT calculations can determine the Gibbs free energy for each elementary step, identifying the energy barriers for transition states and the stability of intermediates. acs.org Theoretical investigations into the formation of this compound have utilized the ωB97X-D functional with a 6-31+G(d,p) basis set to optimize the geometries of stationary points. uva.nl The nature of these points as either minima or transition states is confirmed by frequency calculations, where a transition state possesses a single imaginary frequency. uva.nl Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that a calculated transition state correctly connects the reactant and product minima along the reaction pathway. uva.nl

Table 1: Illustrative DFT Parameters for Mechanistic Studies

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | ωB97X-D has been used for reactions producing this compound. uva.nl |

| Basis Set | Set of functions used to build molecular orbitals. | 6-31+G(d,p) is a common choice providing a balance of accuracy and cost. uva.nl |

| Transition State (TS) | The highest energy point on a reaction coordinate. | Locating the TS allows for the calculation of the activation energy for reactions like intramolecular hydroacylation. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | DFT can predict Ea, explaining reaction rates and feasibility. For related hydroacylations, barriers can be around 20 kcal/mol. escholarship.org |

| IRC Calculation | Maps the reaction pathway from a transition state to its connected minima. | Confirms the proposed elementary step in a reaction mechanism. uva.nl |

While specific DFT predictions for the spectroscopic parameters of this compound are not widely published, the methodology is well-established. DFT can be used to calculate properties that correlate directly with experimental spectra, serving as a powerful tool for structural confirmation.

NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). By comparing the calculated shifts for a set of possible isomers or conformers with experimental data, the correct structure can be identified.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups (e.g., the C=O stretch of the ketone and the C≡N stretch of the nitrile). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to the neglect of anharmonicity and other model limitations.

Table 2: Predicted Spectroscopic Data Types from DFT

| Spectroscopic Method | Calculated Parameter | Information Gained for this compound |

|---|---|---|

| ¹³C & ¹H NMR | Isotropic Shielding Values | Prediction of chemical shifts for each unique carbon and proton, confirming the carbon skeleton and chemical environment. |

| FT-IR | Vibrational Frequencies & Intensities | Identification of characteristic peaks for the ketone (~1715 cm⁻¹) and nitrile (~2250 cm⁻¹) functional groups. |

The electronic structure of a molecule governs its reactivity. DFT is used to calculate the shapes and energies of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide insight into the molecule's nucleophilic and electrophilic sites.

Table 3: Conceptual Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Expected Primary Localization | Predicted Reactivity |

|---|---|---|

| HOMO | Non-bonding orbitals of the carbonyl oxygen. | Site of protonation or interaction with electrophiles. |

| LUMO | π* antibonding orbital of the carbonyl (C=O) group. | Site of attack by nucleophiles (e.g., in addition reactions). |

| LUMO+1 / LUMO+n | π* antibonding orbital of the nitrile (C≡N) group. | Secondary site for nucleophilic attack, or involvement in cycloadditions. |

Molecular Mechanics and Dynamics Simulations

For larger systems or longer timescale phenomena, methods based on classical mechanics are more computationally feasible. These methods are particularly useful for exploring conformational landscapes and solvent effects.

This compound is a flexible molecule with several rotatable single bonds. As a result, it can exist in numerous conformations of varying energies. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them.

Molecular mechanics (MM) is the primary tool for this type of analysis. Using a force field (a set of parameters and potential energy functions for bond stretches, angles, torsions, and non-bonded interactions), a systematic or stochastic search of the conformational space can be performed. This search generates a series of conformers, whose relative stabilities can provide insight into the molecule's preferred shape in different environments. The flexibility imparted by the ethyl bridge between the functional groups can lead to interesting structures and reactivity. escholarship.org

| C4-C5 | Bond between the carbonyl carbon and the ethyl group's CH₂. | Affects the position of the terminal methyl group. |

Reactions are almost always carried out in a solvent, which can significantly influence molecular conformation, reactivity, and reaction rates. Computational models can account for these effects in two primary ways: explicitly or implicitly.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a characteristic dielectric constant. researchgate.netuva.nl This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. For DFT studies on reactions producing this compound, the Conductor-like Polarizable Continuum Model (CPCM) has been used to model the effects of acetonitrile (B52724) as a solvent. uva.nl

Explicit Solvation Models: In Molecular Dynamics (MD) simulations, individual solvent molecules are included in the simulation box along with the solute (this compound). This allows for the direct observation of specific intermolecular interactions, such as dipole-dipole forces between the polar ketone and nitrile groups and polar solvent molecules. MD simulations provide a dynamic picture of how the solvent shell organizes around the solute and how it influences conformational preferences over time.

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic structure of this compound, a molecule containing both a ketone and a nitrile functional group, is governed by the interplay of these two electron-withdrawing groups. Computational methods are essential tools for elucidating these properties.

Ab Initio Methods

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to determining electronic properties. arxiv.orgiaea.orgkau.edu.sa Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed. arxiv.orgkau.edu.sa For a molecule like this compound, these methods can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is expected to be localized around the electrophilic centers of the carbonyl carbon and the nitrile carbon, while the HOMO would likely involve the lone pairs of the oxygen and nitrogen atoms.

Determine Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack. For this compound, negative potential regions would be concentrated around the oxygen and nitrogen atoms, while positive potential would be found near the carbonyl and nitrile carbons.

Predict Spectroscopic Properties: Calculations can predict vibrational frequencies (IR spectroscopy) and NMR chemical shifts, aiding in experimental characterization.

Semi-Empirical Methods

Semi-empirical methods, such as AM1, PM3, and RM1, offer a computationally less expensive alternative to ab initio methods by incorporating parameters derived from experimental data. researchgate.net These methods are well-suited for larger molecules and for initial explorations of reaction pathways. While generally less accurate than high-level ab initio calculations, they can provide valuable qualitative insights into electronic properties like dipole moments and heats of formation. For instance, a comparison of the performance of various semi-empirical methods showed that for properties like enthalpy of formation and dipole moments, RM1 can offer smaller errors than AM1 and PM3.

While specific data for this compound is scarce, the table below presents computed properties for related ketonitriles, illustrating the type of data generated through these computational approaches.

| Property | 4,4-Dimethyl-3-oxohexanenitrile | 4-(4-Chlorophenyl)-3-oxohexanenitrile |

| Molecular Formula | C₈H₁₃NO | C₁₂H₁₂ClNO |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | 40.86 Ų |

| logP | 1.905 | 3.316 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 3 | 4 |

This data is for related compounds and not this compound.

Kinetic Modeling and Reactor Simulation

Kinetic modeling and reactor simulation are critical for understanding and optimizing the synthesis of chemical compounds. While specific studies on this compound are not available, extensive research has been conducted on its isomer, 5-oxohexanenitrile (B84432) , which provides a valuable case study.

A notable study investigated the continuous synthesis of 5-oxohexanenitrile from the addition of acetone (B3395972) to acrylonitrile (B1666552) in a microreactor. acs.org This research established a semi-empirical kinetic model and used it for reactor simulation and optimization. acs.orgfigshare.com

Kinetic Modeling of 5-Oxohexanenitrile Synthesis

The synthesis was performed at temperatures between 200–230 °C. acs.org Based on the experimental data, a semi-empirical kinetic model was developed and validated to describe the reaction rate. acs.orgfigshare.com The model was instrumental in investigating the influence of several key parameters on the reaction:

Molar Ratio of Reactants: The effect of the molar ratio of acetone to acrylonitrile was studied to optimize yield and selectivity. acs.org

Catalyst/Promoter Concentration: The concentration of the promoter, N-propylamine, was a significant factor in the kinetic model. acs.org

Initial Water Content: The presence of water was found to influence the reaction kinetics and was included as a parameter in the model. acs.org

The developed kinetic model was successfully used to predict the reaction outcomes under various conditions, demonstrating good agreement with experimental results. figshare.com

Reactor Simulation and Optimization

The validated semi-empirical kinetic model was coupled with a plug flow reactor (PFR) model to simulate the process in industrial-scale tubular reactors. acs.orgfigshare.com This approach allows for the investigation of process parameters without the need for extensive physical experimentation. The simulations focused on:

Reactor Design: The effect of the reactor diameter was analyzed to understand its impact on heat transfer and reaction performance. acs.orgfigshare.com

Operating Conditions: The influences of residence time and reaction temperature were simulated to identify optimal conditions for maximizing the production of 5-oxohexanenitrile. acs.orgfigshare.com

The use of a microreactor for the initial kinetic studies was advantageous due to its superior mass and heat transfer characteristics, which allows for the collection of more precise kinetic data. researchgate.net The simulation of the industrial process based on these findings provides crucial insights for designing and optimizing large-scale production. figshare.com

| Parameter Studied | System | Findings |

| Kinetic Model | Synthesis of 5-Oxohexanenitrile | A semi-empirical model was developed, accounting for reactant ratios, promoter concentration, and water content. acs.orgfigshare.com |

| Reactor Type | Microreactor & Tubular Reactor | Microreactor used for kinetic data acquisition; Plug Flow Reactor (PFR) model used for industrial simulation. acs.orgfigshare.com |

| Simulation Focus | Design and Optimization | Effects of reactor diameter, residence time, and temperature on product yield were simulated to guide industrial reactor design. acs.orgfigshare.com |

This data pertains to the synthesis of the isomer 5-Oxohexanenitrile.

Applications of 4 Oxohexanenitrile in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Intermediate

The presence of both a reactive ketone and a nitrile functional group within the same molecule makes 4-oxohexanenitrile an exceptionally useful intermediate in organic synthesis. thieme-connect.de These two functional groups can be selectively or sequentially transformed, providing access to a diverse range of more complex molecular architectures.

Precursor for Chiral Lactones and Other Chiral Intermediates

The reduction of the ketone group in this compound and its derivatives can lead to the formation of chiral alcohols. For instance, the enantioselective reduction of 5-oxohexanenitrile (B84432), a closely related compound, yields (S)-5-hydroxyhexanenitrile, a key chiral intermediate in the synthesis of anti-Alzheimer's drugs. researchgate.netnih.gov This reduction can be achieved with high enantiomeric excess using biocatalytic methods, such as whole-cell biotransformations with yeast strains like Pichia methanolica. researchgate.netnih.gov The resulting chiral hydroxy nitriles are valuable precursors for the synthesis of chiral lactones, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net For example, (S)-5-hydroxyhexanenitrile can be readily converted to (S)-(-)-5-hexanolide. researchgate.net

Building Block for Heterocyclic Compounds (e.g., Pyridines, Quinoline (B57606) Derivatives)

The reactivity of the ketone and nitrile functionalities in this compound and its analogs makes them excellent starting materials for the construction of various heterocyclic ring systems. thieme-connect.de

Pyridines: Palladium-catalyzed cascade reactions of δ-ketonitriles, such as 5-oxohexanenitrile, with arylboronic acids have been developed for the synthesis of 2-methylpyridines. nih.govfigshare.com This methodology provides an atom-economical route to valuable pyridine (B92270) derivatives under mild conditions. nih.govfigshare.com The process involves a tandem carbopalladation/cyclization/aromatization sequence. mdpi.comencyclopedia.pubresearchgate.net

Quinoline Derivatives: While direct synthesis of quinolines from this compound is less commonly reported, its structural motifs are relevant to quinoline synthesis. For example, processes for preparing quinoline derivatives often involve intermediates that could be conceptually derived from oxo-nitriles. google.comgoogle.com The development of new synthetic methods, such as the three-component reaction using sequential catalysts to form 4-hydroxyalkyl-quinoline derivatives, highlights the ongoing interest in constructing this important heterocyclic core. rsc.org

Utilization in Coordination Chemistry and Materials Science

The ability of this compound and its derivatives to be transformed into ligands opens up avenues for their use in coordination chemistry and the design of advanced materials.

Design of Mixed-Metal Coordination Networks and MOFs using Oxohexanenitrile-Derived Ligands

Ligands derived from oxohexanenitrile can be employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rwth-aachen.de These materials are constructed from metal ions or clusters connected by organic linkers, and their properties are highly dependent on the nature of both the metal and the ligand. asau.rulibretexts.org By modifying this compound, for example through condensation reactions to form multidentate ligands, it is possible to create linkers for the construction of mixed-metal coordination networks. rwth-aachen.decore.ac.uk The resulting MOFs can exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation, catalysis, and drug delivery. nih.govosti.govrsc.org

Enabling Reagent in Novel Synthetic Methodologies

The unique reactivity of this compound allows for its incorporation into sophisticated reaction sequences, enabling the efficient construction of complex molecules.

Applications in Functionalization and Derivatization Strategies

The bifunctional nature of this compound, containing both a ketone and a nitrile group, renders it a versatile substrate for a variety of functionalization and derivatization reactions in organic synthesis. vulcanchem.com Researchers have exploited the distinct reactivity of these two functional groups to construct more complex molecular architectures.

The ketone moiety at the C-4 position is susceptible to a range of nucleophilic additions. For instance, it can react with Grignard reagents to introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols. Furthermore, the ketone can be reduced to a secondary alcohol using various reducing agents, providing a handle for further synthetic transformations. vulcanchem.com

Simultaneously, the terminal nitrile group can undergo a number of characteristic reactions. Under acidic or basic conditions, it can be hydrolyzed to yield a carboxylic acid or a primary amide, respectively. vulcanchem.com This transformation is valuable for introducing acidic or amide functionalities into a molecule. The nitrile group can also be reduced to a primary amine, which serves as a key functional group for the synthesis of various nitrogen-containing compounds.

A notable example of derivatization is seen in the synthesis of azasugar alkaloids, where a polyhydroxy oxohexanenitrile intermediate is utilized. nih.gov A key step involves a cascade reaction initiated by the reduction of the nitrile to an amine, which then participates in an intramolecular cyclization, ultimately forming the heterocyclic core of the target molecule. nih.gov This highlights how the nitrile functionality can be a linchpin in complex cyclization strategies.

Alkylation reactions at the carbon atom alpha to the nitrile group can also be achieved, although this is more common for related activated nitriles. For instance, the use of a strong base like diazabicycloundecene (DBU) can facilitate the alkylation of indolylacetonitriles with reagents like ethyl bromoacetate, demonstrating a strategy for carbon-carbon bond formation adjacent to the nitrile. beilstein-journals.org

The strategic manipulation of the ketone and nitrile functionalities allows for the stepwise or, in some cases, one-pot synthesis of diverse chemical structures. These transformations underscore the utility of this compound as a building block in synthetic chemistry.

Table 1: Key Functionalization Reactions of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Ketone | Grignard Reagent (e.g., RMgX) | Tertiary Alcohol |

| Ketone | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol |

| Nitrile | H₃O⁺ / Heat | Carboxylic Acid |

| Nitrile | H₂O, OH⁻ / Heat | Carboxamide |

| Nitrile | Reducing Agent (e.g., LiAlH₄, H₂/Pd) | Primary Amine |

Industrial Relevance and Process Development for Oxohexanenitriles

Oxohexanenitriles, including this compound and its isomer 5-oxohexanenitrile, are valuable intermediates in the chemical industry, primarily serving as precursors for pharmaceuticals and agrochemicals. cymitquimica.comgoogle.com Their industrial significance has driven research into efficient and scalable synthetic processes.

A key area of process development has been the transition from batch to continuous manufacturing, often utilizing microreactors. researchgate.net Continuous flow synthesis in microreactors offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and more consistent product quality. researchgate.net For the synthesis of 5-oxohexanenitrile, which is produced through the Michael addition of acetone (B3395972) to acrylonitrile (B1666552), studies have been conducted in microreactors to establish robust kinetic models. acs.org These models are crucial for process optimization and scaling up to industrial production levels. acs.org

Research in this area has focused on optimizing various reaction parameters to maximize yield and selectivity while minimizing the formation of undesired byproducts. google.com Key factors investigated include reaction temperature, residence time, molar ratios of reactants, and catalyst concentration. acs.org For instance, in the synthesis of 5-oxohexanenitrile, the effects of the molar ratio of acetone to acrylonitrile and the concentration of the N-propylamine catalyst have been systematically studied to fine-tune the process. acs.org

The development of processes that produce high yields of the desired oxohexanenitrile isomer is a significant industrial goal. One patented process for preparing 5-oxohexane nitriles involves the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base catalyst. google.com This method was designed to achieve a higher isomeric ratio compared to previously known processes, which is a critical consideration for downstream applications where isomer purity is essential. google.com

The ultimate industrial application of these nitriles is often in the synthesis of more complex, high-value molecules. For example, 5-oxohexanenitrile is a key starting material for the production of α-picoline, which in turn is used to manufacture products like α-vinylpyridine and various agrochemicals. researchgate.net The efficient and controlled production of oxohexanenitriles is therefore a critical first step in the value chain for these important industrial chemicals.

Table 2: Focus Areas in the Industrial Process Development of Oxohexanenitriles

| Process Aspect | Objective | Key Parameters Investigated |

| Reaction Engineering | Transition from batch to continuous flow | Reactor type (e.g., microreactor, tubular reactor), residence time, heat and mass transfer researchgate.netacs.org |

| Kinetic Modeling | Develop predictive models for optimization and scale-up | Temperature, reactant concentrations, catalyst concentration, initial water content acs.org |

| Yield & Selectivity | Maximize the formation of the desired isomer | Catalyst type (e.g., strong base), molar ratio of reactants, purification methods google.comacs.org |

| Downstream Application | Precursor for high-value chemicals | Synthesis of α-picoline, pharmaceutical intermediates, agrochemical intermediates google.comresearchgate.net |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green chemistry principles, moving away from hazardous reagents and energy-intensive processes. rsc.orgreagent.co.uk For 4-oxohexanenitrile, future research will likely focus on developing synthetic pathways that utilize renewable feedstocks and environmentally benign reaction conditions. reagent.co.ukwordpress.com One of the twelve principles of green chemistry is the use of renewable feedstocks, such as biomass, which can be converted into chemical intermediates. reagent.co.ukwordpress.com

Economical and sustainable approaches for producing related β-ketonitriles have been developed using simple bases like potassium tert-butoxide in ethereal solvents, starting from esters and lactones. beilstein-journals.org Another green approach is the electrosynthesis of nitriles from primary alcohols and ammonia, which can proceed under mild conditions in aqueous electrolytes using simple, reusable nickel catalysts, thereby eliminating the need for toxic oxidants. rsc.org Such electrocatalytic strategies could be adapted for the synthesis of this compound, offering a cost-effective and high-value production method. rsc.org Investigating feedstocks derived from renewable sources, such as those that can be converted to intermediates like levulinic acid, could provide a sustainable starting point for producing this compound. wordpress.comuni-regensburg.de

Table 1: Comparison of Conventional vs. Green Synthetic Principles for Ketonitriles

| Feature | Conventional Routes | Green/Sustainable Routes |

|---|---|---|

| Feedstocks | Typically petroleum-based and non-renewable. wordpress.com | Biomass and other renewable materials. reagent.co.ukwordpress.com |

| Reagents | May involve toxic cyanating agents or harsh oxidants. researchgate.net | Benign reagents, biocatalysts, or electrochemical methods. rsc.orgacsgcipr.org |

| Solvents | Often rely on volatile organic compounds (VOCs). | Use of aqueous electrolytes or greener solvents like 2-methyl THF. rsc.orgwordpress.com |

| Energy | Can require high temperatures and pressures. | Ambient temperatures and pressures, potentially using electrocatalysis. rsc.org |

| Waste | Can generate significant chemical waste. researchgate.net | High atom economy with minimal waste products, such as water. organic-chemistry.org |

| Catalysts | Often based on precious metals. | Use of earth-abundant metals (e.g., Ni, Fe, Mn) or enzymes. organic-chemistry.orgencyclopedia.pub |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is a crucial frontier for the production of this compound. Research into related β-ketonitriles has demonstrated the efficacy of various transition metal catalysts, including palladium, copper, nickel, and manganese. organic-chemistry.orgencyclopedia.puborganic-chemistry.orgacs.org

A practical and highly selective method for synthesizing β-ketonitriles involves the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.orgacs.orgresearchgate.netnih.gov This method is noted for its excellent functional-group tolerance and the use of commercially available starting materials under relatively mild conditions. organic-chemistry.orgacs.org The proposed mechanism involves the formation of an arylpalladium species, coordination with the cyano group, carbopalladation, and subsequent hydrolysis. organic-chemistry.orgacs.org

Copper-catalyzed cyanomethylation reactions have also been widely explored. encyclopedia.pub For instance, Cu(OAc)₂ can catalyze the reaction of imines with acetonitrile (B52724), and CuCl can be used for the reaction of styrene (B11656) derivatives with haloacetonitrile. encyclopedia.pub Nickel catalysts are also effective for the cyanoalkylation of ketones with acetonitrile derivatives. encyclopedia.pub Furthermore, non-precious metal catalysts based on manganese and iron offer more sustainable and economical alternatives for the α-alkylation of nitriles with alcohols, producing water as the only byproduct. organic-chemistry.org Future work on this compound will likely involve screening these and other novel catalyst systems to optimize yield, selectivity, and cost-effectiveness.

Table 2: Selected Catalytic Systems for Ketonitrile Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Pd(acac)₂ / 4,4′-dimethyl-2,2′-bipyridine | Carbopalladation | Organoboron reagents and dinitriles | High selectivity, broad substrate scope, mild conditions. organic-chemistry.orgacs.org |

| Cu(OAc)₂ | Cyanomethylation | Imines and acetonitrile | Uses acetonitrile as both solvent and cyanide source. encyclopedia.pub |

| Ni(II) complexes | Cyanoalkylation | Ketones and acetonitrile derivatives | Effective for constructing nitrile-containing compounds. encyclopedia.pub |

| Manganese complexes | α-Alkylation | Nitriles and alcohols | Chemoselective, atom-economical, uses a non-precious metal. organic-chemistry.org |

| FeCl₂ | Cyanomethylation | Amino-substituted compounds | Utilizes an inexpensive and abundant iron catalyst. encyclopedia.pub |

Integration of Machine Learning and Artificial Intelligence in Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the discovery and optimization of synthetic routes. rsc.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose entirely new reaction pathways. nih.govrsc.orgacs.org For a molecule like this compound, AI and ML could be instrumental in exploring the vast chemical space for its synthesis and derivatization.

The integration of AI with automated flow chemistry platforms creates a powerful closed-loop system for reaction discovery and optimization. rsc.orgrsc.org Such systems can autonomously design, execute, and analyze experiments, rapidly iterating to find the best conditions for synthesizing a target compound. rsc.org This approach could significantly accelerate the development of efficient synthetic protocols for this compound. rsc.org

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

Understanding reaction mechanisms is fundamental to improving synthetic efficiency. Advanced spectroscopic techniques, particularly when used for in-situ or operando studies, provide real-time insights into a chemical transformation as it occurs. hidenanalytical.comacs.org Operando spectroscopy couples the characterization of a catalyst with the simultaneous measurement of its activity and selectivity, revealing crucial information about reaction pathways and the nature of active sites. rsc.orghidenanalytical.comacs.org

For the synthesis of this compound, techniques like in-situ Raman and X-ray Absorption Spectroscopy (XAS) could be invaluable. For instance, in-situ Raman analysis was used to propose that Ni²⁺/Ni³⁺ redox species are the active sites in the electrocatalytic conversion of alcohols to nitriles. rsc.org Similarly, operando XAS has been used to study the evolution of copper catalysts during nitrile–azide cycloaddition reactions, identifying different coordination species at various stages of the reaction. researchgate.net The formation of specific intermediates in nitrile metabolism, such as a thioimide intermediate in the QueF enzyme, has been tracked by the appearance of new absorption bands in UV-vis spectra. researchgate.netnih.gov Applying these advanced techniques to the catalytic synthesis of this compound would allow researchers to observe catalyst dynamics and reaction intermediates directly, facilitating the rational design of more efficient processes. chemrxiv.org

Mechanistic Elucidation of Complex Biological Pathways Involving Ketonitrile Analogues

While this compound itself may not have a known biological role, the study of analogous ketonitriles and nitrile-containing compounds is crucial for understanding potential metabolic pathways and designing bioactive molecules. openbiotechnologyjournal.comacs.org The metabolism of nitrile compounds in microorganisms often proceeds through enzymes like nitrilase and nitrile hydratase. openbiotechnologyjournal.commdpi.com The core mechanism of nitrilase involves a nucleophilic attack on the nitrile carbon by a conserved cysteine residue in the enzyme's active site. openbiotechnologyjournal.com

A unique biological reaction is the four-electron reduction of a nitrile to an amine, a process catalyzed by the enzyme QueF during the biosynthesis of queuosine. researchgate.netnih.gov Mechanistic studies on QueF from Bacillus subtilis revealed that the reaction proceeds through a covalent thioimide intermediate, which was identified using UV-vis spectroscopy. nih.gov Understanding these enzymatic pathways provides a blueprint for developing biocatalytic routes to functionalized nitriles. acsgcipr.org Furthermore, the study of how nitrile-containing drugs are metabolized, such as the reductive ring-opening of nifurtimox (B1683997) to form an unsaturated open-chain nitrile, offers insights into the biotransformation of such functionalities within a biological system. acs.org Future research could explore whether analogues of this compound can interact with or be processed by these or other enzymatic pathways, potentially leading to new biocatalytic applications or the design of novel enzyme inhibitors. acs.orgnih.gov

Table 3: Key Enzymes in Nitrile Metabolism

| Enzyme | Function | Organism Example | Mechanistic Feature |

|---|---|---|---|

| Nitrilase | Hydrolyzes nitriles to carboxylic acids and ammonia. openbiotechnologyjournal.com | Alcaligenes faecalis openbiotechnologyjournal.com | Nucleophilic attack by a conserved cysteine residue. openbiotechnologyjournal.com |

| Nitrile Hydratase | Converts nitriles to amides. mdpi.com | Pseudomonas chlororaphis mdpi.com | Part of a two-step pathway with amidase to form carboxylic acids. mdpi.com |

| QueF (Nitrile Reductase) | Reduces a nitrile to a primary amine. researchgate.netnih.gov | Bacillus subtilis nih.gov | NADPH-dependent, four-electron reduction via a thioimide intermediate. researchgate.netnih.gov |

| Aldoxime Dehydratase | Dehydrates an aldoxime to a nitrile. mdpi.com | Bacillus sp. mdpi.com | Part of the aldoxime-nitrile pathway. mdpi.com |

Design and Synthesis of New Functionalized this compound Derivatives with Tunable Reactivity

The bifunctional nature of this compound makes it an ideal scaffold for creating a diverse library of new derivatives. rsc.org The ketone and nitrile groups, along with the acidic α-hydrogens, provide multiple sites for chemical modification, allowing for the synthesis of compounds with tunable electronic properties and reactivity. rsc.org This versatility is a hallmark of β-ketonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and heterocyclic compounds. rsc.org

Recent research has focused on designing novel β-ketonitrile derivatives for specific applications, such as fungicides. acs.orgnih.govacs.org By introducing flexible motifs like a methylene (B1212753) chain near the β-ketonitrile skeleton or incorporating a diphenyl ether moiety, researchers have successfully optimized compounds to act as potent succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.gov For example, compound A33, a pyrazole (B372694) β-ketonitrile derivative, showed potent broad-spectrum antifungal activity. acs.org Similarly, compound A23, containing a diphenyl ether group, was identified as a potent SDH inhibitor. nih.gov

These strategies demonstrate how the core structure of a ketonitrile can be systematically modified to enhance biological activity. Future research on this compound could apply similar design principles, using it as a building block to construct complex molecules. researchgate.net By reacting the carbonyl group, modifying the nitrile, or functionalizing the carbon backbone, a wide array of new derivatives could be synthesized for screening in medicinal chemistry, agrochemistry, and materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Oxohexanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-3-nitrophenyl derivatives with ethyl chloroacetate under reflux in aprotic solvents (e.g., DMF) yields intermediates, which can be further functionalized with hydrazine hydrate or cyclohexanone derivatives . Optimize temperature (60–80°C) and stoichiometry to minimize side products. Monitor reaction progress via TLC or GC-MS.

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

-

NMR : Confirm nitrile (C≡N) and ketone (C=O) functional groups via NMR (peaks at ~110–120 ppm for nitrile, ~200 ppm for ketone).

-

IR : Detect C≡N stretch (~2240 cm) and C=O stretch (~1700 cm).

-

Mass Spectrometry : Validate molecular weight (MW 139.14 g/mol) and fragmentation patterns .

- Data Presentation : Tabulate spectral data for reproducibility (Table 1).

Technique Key Peaks/Features Purpose NMR δ 2.5–3.0 (m, CH), δ 2.1 (s, CO) Confirm backbone structure IR 2240 cm (C≡N) Verify nitrile group

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Note : No acute toxicity data is available; assume high hazard potential .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental electrophilicity/nucleophilicity indices .

- MD Simulations : Model solvent effects (e.g., acetone vs. water) on reaction kinetics. Validate with experimental Arrhenius plots .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :